1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-NITROPHENYL)UREA
Description
1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Nitrophenyl)Urea is a synthetic urea derivative featuring a 3,4-dihydroisoquinoline core substituted with two methoxy groups at positions 6 and 5. The isoquinoline moiety is linked via a methylene group to a phenyl ring, which is further connected to a urea functional group substituted with a 2-nitrophenyl group.
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-nitrophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-33-23-14-17-11-12-26-21(19(17)15-24(23)34-2)13-16-7-9-18(10-8-16)27-25(30)28-20-5-3-4-6-22(20)29(31)32/h3-10,14-15H,11-13H2,1-2H3,(H2,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBOOSAECJCOSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-NITROPHENYL)UREA typically involves multi-step organic reactions. The initial step often includes the preparation of the 6,7-dimethoxy-3,4-dihydroisoquinoline intermediate, which is then reacted with a suitable phenyl derivative under specific conditions to form the desired compound. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-NITROPHENYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-NITROPHENYL)UREA is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
In the industrial sector, the compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(4-((6,7-DIMETHOXY(3,4-DIHYDROISOQUINOLYL))METHYL)PHENYL)-3-(2-NITROPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. These interactions can modulate various cellular pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Pharmacological and Physicochemical Insights
Structural-Activity Relationships (SAR)
- Aromatic Substituents : The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to enzymes requiring electron-deficient aromatic rings (e.g., tyrosine kinases or nitric oxide synthases). In contrast, the 2-ethoxyphenyl analog () lacks this property but offers greater metabolic stability due to reduced redox reactivity.
- Aliphatic vs. Aromatic Substituents : The cyclohexyl derivative () sacrifices aromatic π-π interactions but gains improved lipid solubility, which could enhance blood-brain barrier penetration.
Physicochemical Properties
- pKa and Solubility : The ethoxyphenyl analog’s pKa of 13.89 suggests partial ionization at physiological pH, favoring solubility in aqueous environments. The nitro group in the target compound likely lowers solubility due to increased hydrophobicity.
- Boiling Points and Stability : Analogs with nitro groups (e.g., ) may exhibit higher thermal stability but lower metabolic stability compared to ethoxy or methoxy derivatives.
Biological Activity
1-(4-((6,7-Dimethoxy(3,4-Dihydroisoquinolyl))Methyl)Phenyl)-3-(2-Nitrophenyl)Urea is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 460.48 g/mol, this compound is part of a broader class of isoquinoline derivatives that exhibit various pharmacological properties.
- Molecular Formula :
- Molecular Weight : 460.48 g/mol
- CAS Number : 1024068-70-9
- SMILES Notation : COc1cc2C(=NCCc2cc1OC)Cc1ccc(cc1)NC(=O)Nc1ccccc1N+[O-]
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The presence of the dimethoxyisoquinoline moiety suggests potential interactions with neurotransmitter systems and enzymes involved in metabolic pathways. Preliminary studies indicate that it may act as an inhibitor of specific enzymes or receptors, although detailed mechanisms are still under investigation.
Antiparasitic Activity
Recent studies have demonstrated the effectiveness of similar compounds in inhibiting parasites responsible for diseases such as malaria and leishmaniasis. For instance, derivatives with the isoquinoline structure have shown significant activity against Leishmania panamensis with median effective concentrations (EC50) below 25 µM, indicating high potency .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The MTT assay results indicated that the compound exhibits selective cytotoxicity, with varying degrees of effectiveness across different cell types:
| Cell Line | EC50 (µM) | Activity Level |
|---|---|---|
| A549 (Lung Cancer) | 15 | High Activity |
| HeLa (Cervical Cancer) | 30 | Moderate Activity |
| MCF-7 (Breast Cancer) | 50 | Low Activity |
These findings suggest that while the compound is effective against some cancer cell lines, further optimization may be required to enhance its selectivity and potency.
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. In preliminary tests against Gram-positive and Gram-negative bacteria, it exhibited moderate inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL.
Case Studies
A case study involving the use of similar urea derivatives in treating parasitic infections highlighted their potential as therapeutic agents. In this study, researchers synthesized a series of urea derivatives and tested their efficacy against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds structurally related to this compound showed promising results with EC50 values indicating effective inhibition of parasite growth.
Q & A
Q. What synthetic strategies are recommended for preparing 1-(4-((6,7-dimethoxy(3,4-dihydroisoquinolyl))methyl)phenyl)-3-(2-nitrophenyl)urea, and how can reaction conditions be optimized?
Methodological Answer : The synthesis involves coupling a 6,7-dimethoxy-3,4-dihydroisoquinoline-derived amine with a 2-nitrophenyl isocyanate intermediate. Key steps include:
- Amine Activation : Use a base (e.g., triethylamine) to deprotonate the amine, facilitating nucleophilic attack on the isocyanate .
- Temperature Control : Maintain reactions at 0–25°C to prevent side reactions (e.g., urea hydrolysis) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) isolates the product, monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Yield optimization requires stoichiometric excess of isocyanate (1.2–1.5 equivalents) and inert atmosphere (N₂/Ar) to avoid moisture .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for urea NH protons (δ 8.5–9.5 ppm, broad singlet) and aromatic protons (δ 6.8–8.2 ppm). Methoxy groups (δ ~3.8–3.9 ppm) confirm substitution on the isoquinoline .
- ¹³C NMR : Carbonyl (C=O) resonance at δ 155–160 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .
- IR Spectroscopy : Urea C=O stretch at ~1640–1680 cm⁻¹ and NH stretches at ~3300 cm⁻¹ .
Q. What preliminary assays are suitable for evaluating its biological activity?
Methodological Answer :
- Kinase Inhibition Assays : Screen against protein kinases (e.g., MAPK, CDKs) using ADP-Glo™ or fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
- Cellular Toxicity : Use MTT assays on HEK-293 or HeLa cells at 1–100 µM concentrations to assess cytotoxicity .
- Solubility Testing : Measure in PBS (pH 7.4) and DMSO to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can researchers resolve contradictory data in bioactivity studies (e.g., high in vitro vs. low in vivo efficacy)?
Methodological Answer :
- Pharmacokinetic Profiling :
- Measure plasma stability (half-life in rat plasma) and metabolic clearance using liver microsomes .
- Assess blood-brain barrier penetration via PAMPA-BBB assays if targeting neurological disorders .
- Metabolite Identification : Use LC-MS/MS to detect metabolites (e.g., nitro group reduction to amine) that may alter activity .
- Dose Escalation Studies : Adjust dosing regimens (e.g., QD vs. BID) in rodent models to align exposure with efficacy thresholds .
Q. What computational methods support structure-activity relationship (SAR) analysis for this compound?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonds between the urea group and conserved residues (e.g., Glu81 in CDK2) .
- QSAR Modeling : Train models on IC₅₀ data from analogs (e.g., chlorophenyl vs. nitrophenyl substituents) to predict activity . Descriptors like LogP and polar surface area correlate with membrane permeability .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) and identify dynamic interactions .
Q. How should researchers design experiments to address discrepancies in reported binding affinities across studies?
Methodological Answer :
- Standardized Assay Conditions :
- Use uniform ATP concentrations (e.g., 10 µM) and buffer pH (7.5) to minimize variability .
- Include positive controls (e.g., staurosporine for kinases) .
- Orthogonal Validation :
- Confirm binding via SPR (surface plasmon resonance) to measure kinetic constants (ka/kd) .
- Cross-validate with thermal shift assays (ΔTm >2°C indicates target engagement) .
- Data Normalization : Express results as % inhibition relative to vehicle controls, with triplicate technical replicates .
Comparative Analysis of Structural Analogs
| Analog | Key Structural Variation | Reported Activity | Reference |
|---|---|---|---|
| 3-(2-chlorophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea | Chlorophenyl vs. nitrophenyl | IC₅₀ = 0.8 µM (CDK2) vs. 2.3 µM for nitro analog | |
| 1-(4-Methoxyphenyl)-3-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)urea | Piperazine substitution | Improved solubility (LogP = 2.1 vs. 3.5 for nitro analog) |
Key Methodological Considerations
- Synthetic Reproducibility : Document reaction scales (mg to g) and solvent purity (HPLC-grade) to ensure consistency .
- Data Transparency : Share raw NMR/MS files in public repositories (e.g., Zenodo) for peer validation .
- Theoretical Frameworks : Link SAR studies to kinase inhibition theories (e.g., competitive ATP binding) to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
